An In-depth Technical Guide to the Physicochemical Properties of 10-Bromo-1-decene
An In-depth Technical Guide to the Physicochemical Properties of 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromo-1-decene is a bifunctional organobromine compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for selective chemical transformations at either end of the ten-carbon chain. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceutical ingredients and specialty polymers.[1] This guide provides a comprehensive overview of the core physicochemical properties of 10-Bromo-1-decene, detailed experimental considerations, and key applications relevant to research and drug development.
Physicochemical Properties
The physical and chemical characteristics of 10-Bromo-1-decene are crucial for its handling, storage, and application in synthetic chemistry. The compound is a colorless to pale yellow transparent liquid at room temperature.[2]
Data Presentation
A summary of the key quantitative physicochemical properties of 10-Bromo-1-decene is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉Br | [3] |
| Molecular Weight | 219.16 g/mol | [3] |
| Density | 1.092 g/mL at 25 °C | |
| Boiling Point | 50 °C at 0.3 mmHg | |
| Melting Point | Not available (liquid at room temperature) | [4] |
| Refractive Index (n20/D) | 1.4660 | |
| Flash Point | 96.67 °C (206.0 °F) - closed cup | |
| Solubility | Immiscible with water; soluble in organic solvents. | [5] |
Experimental Protocols & Considerations
The accurate determination of physicochemical properties is fundamental to the characterization of any chemical substance. While specific experimental reports for 10-Bromo-1-decene are not extensively detailed in publicly available literature, the methodologies for analogous haloalkanes are well-established.
Boiling Point Determination: The boiling point of 10-Bromo-1-decene is typically determined under reduced pressure to prevent decomposition at higher temperatures. A standard method involves vacuum distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured at a specific, controlled pressure.
Density Measurement: The density of liquid 10-Bromo-1-decene can be determined using a pycnometer or a digital density meter.[6] The measurement should be conducted at a constant, recorded temperature, as density is temperature-dependent.
Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is used to measure the refractive index of the liquid. This property is also temperature-dependent and is typically reported at 20 °C using the sodium D-line (589 nm).
Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of 10-Bromo-1-decene. The ¹H NMR spectrum would show characteristic signals for the vinyl protons of the terminal alkene and the methylene (B1212753) protons adjacent to the bromine atom.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the C=C double bond (around 1640 cm⁻¹) and the C-Br bond (in the fingerprint region).[3]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[3]
Chemical Reactivity and Applications
The synthetic utility of 10-Bromo-1-decene stems from the orthogonal reactivity of its two functional groups.
Grignard Reagent Formation
The primary alkyl bromide can readily react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 9-decenylmagnesium bromide.[1] This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.[1]
Caption: Formation of 9-Decenylmagnesium bromide.
Reactions of the Alkene
The terminal double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation.[1] This allows for the introduction of new functional groups at the other end of the carbon chain.
Applications in Drug Development and Material Science
10-Bromo-1-decene is a key intermediate in the synthesis of various pharmaceutical compounds and functionalized polymers.[1][7] Its ability to act as a linker molecule, connecting different molecular fragments, makes it valuable in the construction of complex bioactive molecules and novel materials.[8] For example, it can be used to synthesize long-chain functionalized molecules that can be incorporated into drug delivery systems or used to modify the surface properties of materials.[7][8]
Synthesis Workflow
The most common laboratory synthesis of 10-Bromo-1-decene involves the bromination of 9-decen-1-ol (B78377) using a suitable brominating agent such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide.[2]
Caption: General synthesis workflow for 10-Bromo-1-decene.
Conclusion
10-Bromo-1-decene is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its physicochemical properties and reactivity is essential for its effective utilization in the laboratory. This guide provides a foundational understanding of these core aspects to aid researchers and scientists in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 10-BROMO-1-DECENE CAS#: 62871-09-4 [m.chemicalbook.com]
- 3. 10-Bromo-1-decene | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10-BROMO-1-DECENE - Safety Data Sheet [chemicalbook.com]
- 5. organicmystery.com [organicmystery.com]
- 6. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 7. innospk.com [innospk.com]
- 8. gmchemic.com [gmchemic.com]
H-Terminated Silicon
Bromo-Terminated Surface
Azido-Terminated Surface
